molecular formula C17H27NO3 B177174 Pramoxine CAS No. 140-65-8

Pramoxine

Katalognummer: B177174
CAS-Nummer: 140-65-8
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: DQKXQSGTHWVTAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pramocaine is a member of the class of morpholines that is morpholine substituted at the nitrogen atom by a 3-(4-butoxyphenoxy)propyl group. It has a role as a local anaesthetic. It is a member of morpholines and an aromatic ether.
Pramocaine (also known as pramoxine or this compound HCI) is a topical anesthetic and antipruritic. It is used for many dermatological and anorectal/anogenital conditions including minor cuts/burns, insect bites, hives/rashes due to poison ivy exposure, hemorrhoids and other anorectal/anogenital disorders. Pramocaine is available by itself and in combination with other medications in various topical preparations. It works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation.
Pramocaine is a morpholine derivative with local anesthetic property. Pramocaine decreases the permeability of the neuronal membrane to sodium ions by reversibly binding to and inhibiting voltage-gated sodium channels. This results in stabilization of the membrane and, thereby inhibiting the ionic fluxes required for membrane depolarization, hence resulting in the failure to initiate a propagated action potential and subsequent conduction blockade.
See also: this compound Hydrochloride (active moiety of);  Hydrocortisone;  this compound (component of).

Biologische Aktivität

Pramoxine, a topical anesthetic, is widely recognized for its efficacy in alleviating pain and itching associated with various dermatological conditions. Its biological activity primarily revolves around its ability to block nerve conduction, providing relief from pruritus and other nociceptive sensations. This article delves into the mechanisms of action, clinical efficacy, and research findings surrounding this compound, supported by data tables and case studies.

This compound functions as a local anesthetic by inhibiting the transmission of nerve impulses in the skin. It specifically targets small unmyelinated C fibers that are involved in transmitting pain and itch sensations. By blocking sodium channels in these nerve fibers, this compound effectively reduces the perception of itch and pain.

Key Mechanisms:

  • Sodium Channel Blockade : this compound inhibits voltage-gated sodium channels, preventing action potentials in nociceptive neurons.
  • Antinociceptive Properties : It has been shown to elicit dose-dependent antinociception in animal models, demonstrating its potential as a therapeutic agent for pain management .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in various formulations for treating pruritus and other skin conditions. Below is a summary of key clinical findings:

Efficacy Studies

StudyPopulationTreatmentOutcomeFindings
Study 1 Patients with chronic pruritus1% this compound creamMean itch score reduction66.9% reduction at 8 hours post-application
Study 2 Atopic dermatitis patientsCeramide-containing lotion with 1% this compoundItch severity reductionSignificant reduction from 6 (moderate) to 1-2 (mild) after 8 hours
Study 3 General population with itchy dermatosesThis compound lotion vs placeboComparative efficacy61% reduction in itch score vs. 12% in control group
Study 4 Patients with cutaneous mycosesLuliconazole cream with 1% this compoundItch relief assessmentMean score reduced from 6.82 to 3.37 after 8 hours

Case Studies

  • Chronic Pruritus Management : A monocentric study demonstrated that a moisturizing cream containing this compound significantly decreased itch scores within minutes of application, highlighting its rapid onset of action .
  • Atopic Dermatitis : In a controlled trial, patients applying this compound cream reported substantial relief from itching associated with atopic dermatitis, reinforcing its role as an effective antipruritic agent .

Safety Profile

This compound is generally well-tolerated with minimal side effects reported in clinical trials. In studies involving hundreds of participants, adverse events were rare, underscoring its safety as a topical treatment option.

Notable Safety Findings:

  • No significant adverse effects were observed in trials involving up to 200 patients .
  • The formulation was well-received by patients, with high satisfaction rates regarding skin comfort and aesthetic properties .

Wissenschaftliche Forschungsanwendungen

Dermatology

Pramoxine is primarily utilized in dermatology for the treatment of pruritus associated with conditions such as atopic dermatitis, uremic pruritus, and other itchy dermatoses.

  • Topical Formulations : this compound is available in various formulations, including creams, lotions, and foams. A study involving 200 patients with different itchy dermatoses demonstrated that a cream formulation was more effective than gel formulations, achieving a 57% success rate in itch control .
  • Combination Therapies : Combining this compound with ceramides or hydrocortisone has shown significant improvements in itch intensity. For instance, a ceramide-containing lotion with 1% this compound provided rapid relief (24.6% reduction in itch severity after 2 minutes) and sustained effects over 8 hours .
Formulation Efficacy Duration of Relief
Ceramide + this compound Cream24.6% reduction (2 min)8 hours
Hydrocortisone + this compound31.74% reduction (1 day)Effective after 1 day

Pain Management

This compound is also indicated for pain relief in various surgical settings:

  • Post-Surgical Pain : In obstetrics, this compound is used for pain relief following episiotomy procedures. Its application in foam formulations has been noted to improve patient comfort post-delivery .
  • Chronic Pain Conditions : A pilot study assessed the efficacy of a lotion containing hydrocortisone acetate and this compound for managing pruritus in hemodialysis patients. Results indicated significant reductions in itch severity after just one day of treatment .

Pediatric Applications

This compound has been utilized safely in pediatric populations for treating conditions like diaper rash and other inflammatory skin disorders due to its favorable safety profile .

Study on Chronic Pruritus

A recent monocentric study evaluated the effect of a moisturizing cream containing this compound on chronic pruritus. The results showed a significant decrease in mean itch scores among participants, highlighting its effectiveness as a topical treatment option .

Efficacy Comparison Study

In another study comparing the efficacy of 1% this compound hydrochloride lotion to hydrocortisone cream, both treatments resulted in notable reductions in itch intensity. However, the combination therapy exhibited faster onset and greater overall satisfaction among patients .

Safety Profile

This compound is generally well-tolerated; however, there have been rare reports of allergic contact dermatitis. In a study involving 232 patients, only 3% experienced adverse reactions . Continuous usage has been shown to maintain efficacy without significant side effects.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the efficacy of Pramoxine in preclinical studies?

  • Methodological Answer : Preclinical studies often employ in vivo models (e.g., rodent pruritus or pain induction models) to assess topical efficacy. For mechanistic insights, in vitro assays (e.g., neuronal cell cultures) are used to measure sodium channel blockade, a key mechanism of this compound’s anesthetic action . Ensure adherence to NIH guidelines for experimental rigor, including randomization, blinding, and sample size justification to minimize bias .

Q. What methodological standards should guide the design of clinical trials evaluating this compound’s anti-pruritic effects?

  • Methodological Answer : Randomized controlled trials (RCTs) with double-blinding and placebo controls are critical. For example, in a hemodialysis patient study, this compound 1% lotion reduced pruritus by 61% vs. 12% in placebo (VAS scores, n=27), highlighting the importance of validated outcome measures (e.g., Visual Analog Scale) and statistical power analysis . Include stratification by patient demographics (e.g., renal function) to control confounding variables.

Q. How should researchers address variability in this compound’s pharmacokinetic properties across formulations?

  • Methodological Answer : Comparative studies using high-performance liquid chromatography (HPLC) or mass spectrometry can quantify drug penetration in different vehicles (e.g., lotions vs. creams). Standardize application protocols (e.g., dose per cm²) and use ex vivo skin models to correlate formulation properties with bioavailability .

Advanced Research Questions

Q. How can contradictions between preclinical and clinical efficacy data for this compound be systematically resolved?

  • Methodological Answer : Conduct a scoping review to map evidence gaps (e.g., discrepancies in pruritus reduction between animal models and human trials) . Apply meta-analytic techniques to pooled data, adjusting for variables like dosing frequency and disease severity. For instance, the 61% efficacy in hemodialysis patients may not generalize to other populations, necessitating subgroup analyses .

Q. What molecular mechanisms beyond sodium channel blockade contribute to this compound’s prolonged anesthetic effects, and how can they be validated?

  • Methodological Answer : Use patch-clamp electrophysiology to assess this compound’s interaction with TRPV1 receptors or potassium channels. Combine with in vivo knockdown models (e.g., siRNA targeting specific ion channels) to isolate mechanisms. Reference prior work on structurally related local anesthetics to hypothesize novel pathways .

Q. What strategies optimize the reproducibility of this compound studies in heterogeneous patient populations (e.g., chronic kidney disease vs. dermatitis)?

  • Methodological Answer : Implement adaptive trial designs with pre-specified eligibility criteria and dynamic sample reallocation. For example, in CKD patients, control for uremic toxin levels (e.g., serum urea) that may modulate pruritus severity . Use multivariate regression to identify covariates affecting response variability.

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze skewed efficacy data (e.g., non-normal VAS score distributions) in this compound trials?

  • Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank) for skewed data. Report median and interquartile ranges instead of means. For meta-analyses, use log-transformed effect sizes to normalize distributions .

Q. What are best practices for reporting negative or inconclusive findings in this compound research?

  • Methodological Answer : Follow CONSORT guidelines for clinical trials and ARRIVE guidelines for preclinical studies. Clearly describe limitations (e.g., small sample sizes in hemodialysis trials ) and avoid data manipulation to fit hypotheses. Publish negative results in repositories like ClinicalTrials.gov to reduce publication bias .

Q. Comparative Efficacy and Novel Applications

Q. How does this compound’s efficacy compare to emerging non-anesthetic therapies (e.g., biologics) for chronic pruritus?

  • Methodological Answer : Design head-to-head trials using standardized endpoints (e.g., Itch Severity Scale). For example, compare this compound’s rapid onset against biologics’ sustained effects. Use network meta-analysis to synthesize indirect evidence from disparate studies .

Q. What experimental frameworks support the exploration of this compound’s potential in neuropathic pain management?

  • Methodological Answer : Utilize neuropathic pain models (e.g., chronic constriction injury in rodents) with quantitative sensory testing (e.g., von Frey filaments). Combine with immunohistochemistry to assess nerve fiber density changes post-treatment .

Eigenschaften

IUPAC Name

4-[3-(4-butoxyphenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18/h5-8H,2-4,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKXQSGTHWVTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

637-58-1 (hydrochloride)
Record name Pramocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8040692
Record name Pramocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pramocaine reversibly binds and inhibits voltage gated sodium channels on neurons decreasing sodium permeability into the cell. This stabilizes the membrane and prevents ionic fluctuations needed for depolarization stopping any action potential propagation.
Record name Pramocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

140-65-8
Record name Pramoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pramocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pramocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068X84E056
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramoxine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pramoxine
Reactant of Route 3
Reactant of Route 3
Pramoxine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pramoxine
Reactant of Route 5
Reactant of Route 5
Pramoxine
Reactant of Route 6
Reactant of Route 6
Pramoxine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.